N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves a multistep process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction between the thiazole intermediate and an indole derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a trimethoxyphenyl halide reacts with the thiazole-indole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and molecular interactions.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with tubulin, a key protein involved in microtubule formation. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . This results in the arrest of cell division and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar mechanism of action.
Indibulin: Another tubulin inhibitor with structural similarities to the indole moiety of the compound.
Phenyl-amino-thiazole (PAT): A compound with a similar thiazole structure and anticancer activity.
Uniqueness
N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and a trimethoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit tubulin polymerization and disrupt microtubule dynamics makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Properties
Molecular Formula |
C22H21N3O4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4S/c1-12-20(21(26)25-15-5-6-16-13(9-15)7-8-23-16)30-22(24-12)14-10-17(27-2)19(29-4)18(11-14)28-3/h5-11,23H,1-4H3,(H,25,26) |
InChI Key |
ZYZSMOVNNTYNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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